Comparative Lipophilicity: LogP of 3-Substituted vs. 4-Substituted Analog
The lipophilicity of 3-(Piperidine-1-carbonyl)phenylboronic acid (LogP = 0.81) is significantly higher than that of its 4-substituted regioisomer, 4-(piperidine-1-carbonyl)phenylboronic acid (LogP = -0.0696) . This difference of 0.88 log units translates to an approximately 7.6-fold higher partition coefficient in octanol/water, impacting both the compound's handling in aqueous-organic reaction mixtures and the lipophilicity of the resulting biaryl products .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.81 |
| Comparator Or Baseline | 4-(Piperidine-1-carbonyl)phenylboronic acid: -0.0696 |
| Quantified Difference | ΔLogP = 0.88 (7.6-fold higher partition coefficient) |
| Conditions | Calculated values using ACD/Labs Percepta Platform (ChemSpider) and Molbase database entries |
Why This Matters
Higher LogP indicates greater lipophilicity, which can enhance membrane permeability and alter the pharmacokinetic profile of derived compounds, making the meta-isomer preferable for targets requiring increased hydrophobicity.
